

The Structural Unveiling of Ascochitine: A Technical Guide

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Compound of Interest		
Compound Name:	Ascochitine	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the primary literature surrounding the structure elucidation of **Ascochitine**, a phytotoxic fungal metabolite. This document provides a comprehensive overview of the analytical techniques and experimental protocols that were instrumental in determining its chemical structure, offering valuable insights for researchers in natural product chemistry and drug development.

Spectroscopic and Spectrometric Data

The determination of **Ascochitine**'s structure relied on a combination of spectroscopic and spectrometric techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. While early reports mention the use of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, specific quantitative data from the primary literature is not readily available in modern databases. Similarly, a detailed mass spectral fragmentation analysis is not extensively documented in the accessible primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy has been the cornerstone in defining the molecular architecture of **Ascochitine**. The following tables present the ¹H and ¹³C NMR chemical shift assignments, primarily sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001311.



Table 1: ¹H NMR Chemical Shift Data for **Ascochitine** (500 MHz, CDCl₃)

Atom Number	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H2'a	1.65	m	
H2'b	1.95	m	_
H3'	3.12	m	-
H4'	0.95	t	7.5
H5'	1.25	d	7.0
H5	6.20	S	
4-CH₃	2.23	S	_
8-OH	11.5	S	-

Table 2: 13C NMR Chemical Shift Data for Ascochitine (125 MHz, CDCl3)



Atom Number	Chemical Shift (ppm)
C1	165.2
C3	158.3
C4	100.5
C4a	141.3
C5	117.3
C6	179.4
C7	101.5
C8	161.7
C8a	115.2
4-CH₃	12.0
C1'	36.7
C2'	27.9
C3'	12.4
C4'	18.2
7-COOH	174.2

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key analytical techniques used in the structure elucidation of **Ascochitine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocols are based on the information provided in the BMRB entry bmse001311 and represent standard practices in NMR spectroscopy for natural product characterization.

Foundational & Exploratory





Sample Preparation: 5 mg of purified **Ascochitine** was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

- ¹H NMR: A standard single-pulse experiment was performed. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized to establish proton-proton and proton-carbon correlations.

X-ray Crystallography

While a definitive, peer-reviewed publication of the single-crystal X-ray structure of **Ascochitine** is not widely available, a PhD thesis mentions the analysis of a racemic mixture. The general protocol for such an analysis is as follows:

Crystallization: Single crystals of **Ascochitine** suitable for X-ray diffraction would be grown from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.

Data Collection: A selected crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector. The crystal would be rotated through a series of angles, and the diffraction pattern recorded at each orientation.

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

Sample Introduction and Ionization: The **Ascochitine** sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) would be used to generate gas-phase ions.

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

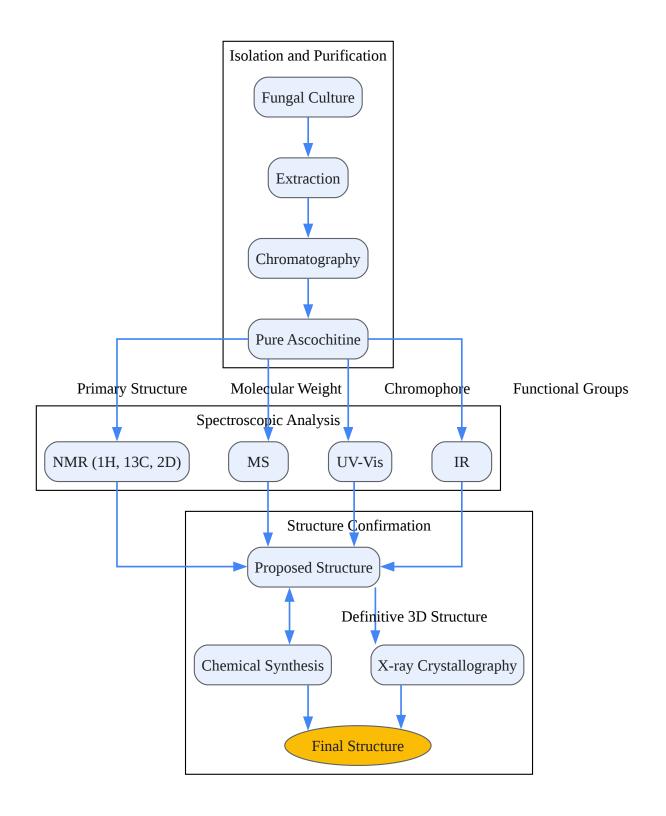
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) would be performed. Precursor ions of **Ascochitine** would be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions would help to elucidate the connectivity of the molecule.

Visualizations

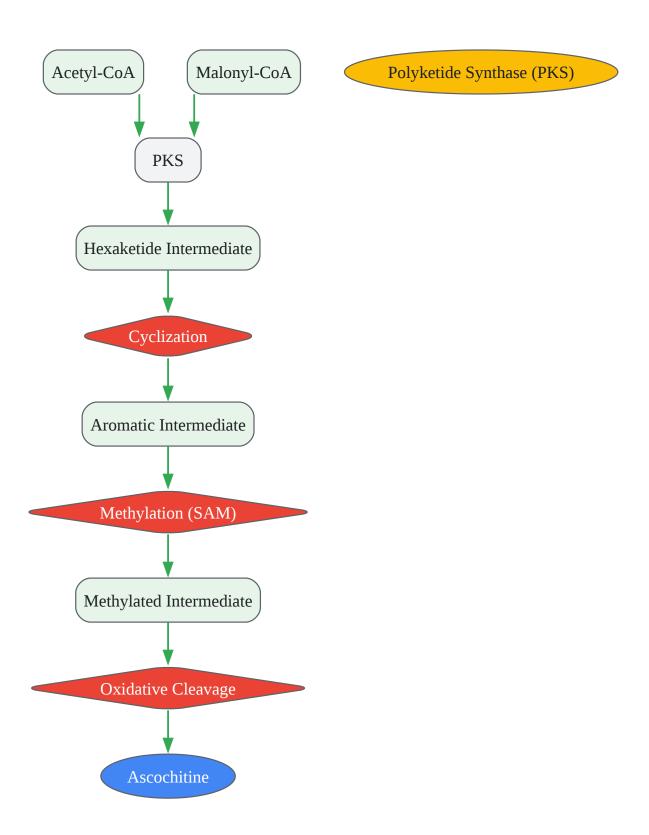
Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the structure elucidation of **Ascochitine**.

Workflow for Ascochitine Structure Elucidation









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